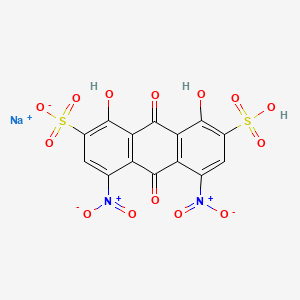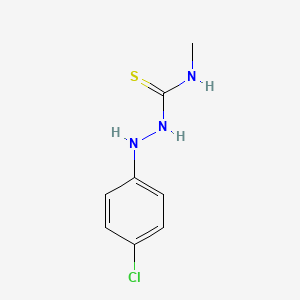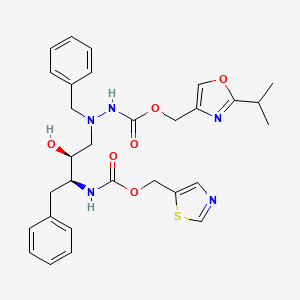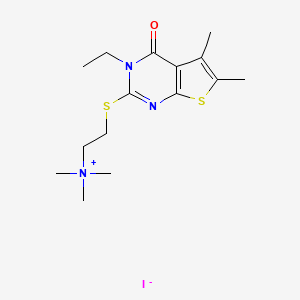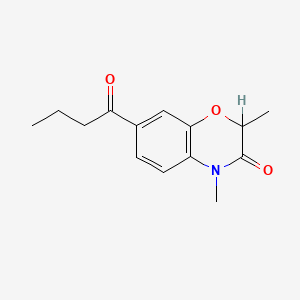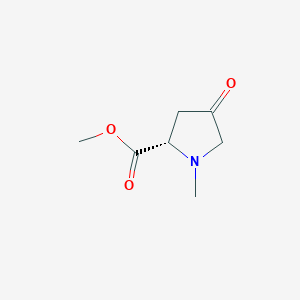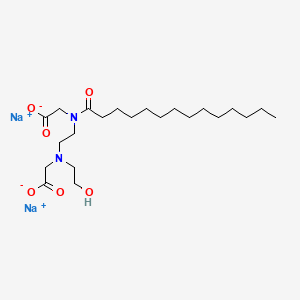
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- is a complex organic compound with a unique structure that includes a butenoic acid backbone, a hydroxy group, a phenyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- typically involves multi-step reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-benzoyl-5-methoxycarbonyl-1-phenyl-2,3-dihydropyrrole-2,3-dione.
Reaction with Hydrogen Chloride: The compound is treated with hydrogen chloride in 1,4-dioxane for 2.5 hours under heating conditions.
Intermediate Formation: This step yields an intermediate compound, which is further reacted with hydroxylamine hydrochloride in ethanol at 80°C for 2 hours.
Industrial Production Methods
The use of advanced techniques such as microwave-assisted synthesis may also be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-dioxo-4-phenylbutanoic acid, while reduction can produce 2-hydroxy-4-oxo-4-phenylbutanoic acid .
Scientific Research Applications
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, ethyl ester: Similar structure but with an ethyl ester group instead of the hydrazide moiety.
2,4-Dioxo-4-phenylbutanoic acid: Lacks the hydrazide and triphenylphosphoranylidene groups.
2-Butenoic acid, 4-oxo-4-phenyl-, methyl ester: Contains a methyl ester group instead of the hydrazide moiety.
Uniqueness
The uniqueness of 2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazide and triphenylphosphoranylidene groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
149990-82-9 |
|---|---|
Molecular Formula |
C31H25N2O5P |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
(Z)-4-hydroxy-2-oxo-N'-[2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoyl]-4-phenylbut-3-enehydrazide |
InChI |
InChI=1S/C31H25N2O5P/c34-27(23-13-5-1-6-14-23)21-28(35)30(37)32-33-31(38)29(36)22-39(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,34H,(H,32,37)(H,33,38)/b27-21- |
InChI Key |
KVPUBQZTBZKNGI-MEFGMAGPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


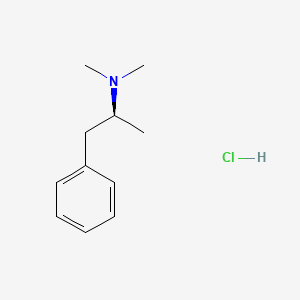
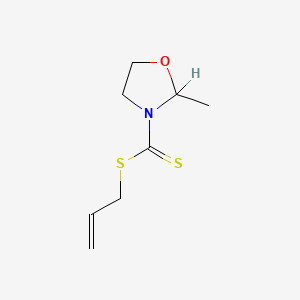
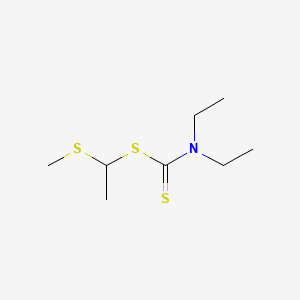
![4-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine;phosphoric acid](/img/structure/B12714815.png)
